(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol
Overview
Description
Sphingosine (d181) Alkyne: is a modified form of sphingosine, a type of sphingolipid. The compound is characterized by the presence of an alkyne group at the terminal end of its carbon chain. This modification allows it to participate in click chemistry reactions, making it a valuable tool for biochemical research .
Scientific Research Applications
Chemistry: Sphingosine (d18:1) Alkyne is used in click chemistry to create labeled sphingosine derivatives for various analytical purposes .
Biology: In biological research, the compound is used to study sphingolipid metabolism and signaling pathways. It helps in tracking the distribution and activity of sphingosine in cells .
Medicine: The compound is valuable in medical research for studying diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders .
Industry: In the pharmaceutical industry, Sphingosine (d18:1) Alkyne is used in the development of new drugs targeting sphingolipid pathways .
Mechanism of Action
Target of Action
The compound (2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol, also known as sphingosine , interacts with several targets. These include the Genome polyprotein of various organisms such as Poliovirus type 1 (strain Mahoney), HRV-14, SVDV, and Poliovirus type 3 (strains P3/Leon/37 and P3/Leon 12A 1B) . It also interacts with the Poliovirus receptor and Glycolipid transfer protein in humans .
Mode of Action
It is known to interact with its targets, leading to changes in their function
Biochemical Analysis
Biochemical Properties
(2S,3R,4E)-2-amino-4-octadecen-17-yne-1,3-diol interacts with various enzymes, proteins, and other biomolecules. It is a key component of sphingolipids, which are involved in signal transduction, inflammation, angiogenesis, and metabolic disorders .
Cellular Effects
This compound influences cell function by modulating the ganglioside content of the lipid bilayer and by direct interaction with signaling receptors, such as EGFR . It has been shown to activate downstream signaling in proliferating cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to desialylate EGFR, thereby activating downstream signaling .
Temporal Effects in Laboratory Settings
It is known that it plays a role in the regulation of endocytosed receptors to early and recycling endosomes .
Metabolic Pathways
This compound is involved in sphingolipid metabolism . Sphingolipids are structurally based on sphingosine or related bases, and their structure is based on a long-chain sphingosine base .
Subcellular Localization
It is known to be a key component of sphingolipids, which are integral parts of the plasma membrane bilayers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sphingosine (d18:1) Alkyne typically involves the introduction of an alkyne group to the sphingosine molecule. This can be achieved through various chemical reactions, including the use of alkyne-containing reagents under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of Sphingosine (d18:1) Alkyne follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically formulated in ethanol for storage and distribution .
Chemical Reactions Analysis
Types of Reactions: Sphingosine (d18:1) Alkyne undergoes various chemical reactions, including:
Click Chemistry Reactions: The terminal alkyne group allows it to participate in click chemistry reactions, where it can be tagged with fluorescent or biotinylated labels.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Common Reagents and Conditions:
Click Chemistry: Copper(I) catalysts are commonly used in click chemistry reactions involving Sphingosine (d18:1) Alkyne.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Click Chemistry Products: Fluorescent or biotinylated sphingosine derivatives.
Oxidation Products: Oxidized sphingosine derivatives.
Reduction Products: Reduced sphingosine derivatives.
Comparison with Similar Compounds
Sphingosine (d181): The parent compound without the alkyne modification.
Ceramide (d181/160): Another sphingolipid with different functional groups.
Uniqueness: Sphingosine (d18:1) Alkyne is unique due to its terminal alkyne group, which allows it to participate in click chemistry reactions. This modification makes it a versatile tool for labeling and tracking sphingosine in various research applications .
Properties
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-en-17-yne-1,3-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h1,14-15,17-18,20-21H,3-13,16,19H2/b15-14+/t17-,18+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZHNWWIQBDTDR-KRWOKUGFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCC=CC(C(CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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